2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride
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Overview
Description
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride is an organic compound with significant potential in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of both an amino group and a carboxylic acid group makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.
Introduction of the Aminomethyl Group: The triazole ring is then functionalized with an aminomethyl group, often through a nucleophilic substitution reaction.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity, and solvents to dissolve reactants and control temperature.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halides or sulfonates for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme interactions and protein binding.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: The triazole ring can bind to enzyme active sites, inhibiting their activity.
Receptor Binding: The amino and carboxylic acid groups can interact with biological receptors, modulating their function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- 4-(aminomethyl)phenylboronic acid hydrochloride
- 2-(dimethylamino)ethyl methacrylate
Uniqueness
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride is unique due to its combination of a triazole ring with both amino and carboxylic acid functionalities. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds.
Properties
CAS No. |
2694744-72-2 |
---|---|
Molecular Formula |
C7H13ClN4O2 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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